molecular formula C16H21ClN2O2 B2495176 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide CAS No. 955245-43-9

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

Cat. No. B2495176
M. Wt: 308.81
InChI Key: DFHWVTSIAXJJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including nucleophilic substitution, esterification, oxidation, and acylation processes. For example, starting from 2-chloroethanol, through nucleophilic substitution with sodium methanethiolate and esterification with pivaloyl chloride, specific intermediates can be obtained with high overall yield (Liu Dong-zhi, 2005)(Liu Dong-zhi, 2005). These methods underline the complexity and the meticulous approach required in the synthesis of such compounds.

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that they can possess non-planar structures, stabilized by intramolecular hydrogen bonds, as observed in certain derivatives (S. Atalay et al., 2016)(S. Atalay et al., 2016). Such structural features contribute to the unique physical and chemical properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide and its analogs can be complex, involving various reaction mechanisms. For example, lithiation-fluoroacetylation reactions have been used as key steps in the synthesis of potent inhibitors, highlighting the importance of specific functional group transformations (T. Godany et al., 2011)(T. Godany et al., 2011).

Physical Properties Analysis

The physical properties of similar compounds can be significantly influenced by their molecular structures. For instance, the crystal structure analysis and solid state 13C NMR of derivatives have provided insights into the characteristics of the oxamide group, revealing the absence of pi conjugation across the oxalyl OC-CO bond (A. Temeriusz et al., 2001)(A. Temeriusz et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, can be elucidated through computational and experimental studies. For example, compounds with similar structures have been evaluated for their anti-proliferative activity, indicating the potential biological relevance of these molecules (Zhixu Zhou et al., 2021)(Zhixu Zhou et al., 2021).

Safety And Hazards



  • This compound is not considered hazardous according to the OSHA Hazard Communication Standard.

  • It is essential to handle it away from heat and sources of ignition.




  • Future Directions



    • Investigate its potential biological activities and explore its applications in drug development.




    Please note that additional research and experimental data are necessary to fully understand the compound’s properties and potential applications. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H21ClN2O2/c1-16(2,3)15(21)18-9-11-8-14(20)19(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFHWVTSIAXJJQR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H21ClN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    308.80 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

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